molecular formula C9H7NO3 B7806432 CID 73842

CID 73842

Cat. No. B7806432
M. Wt: 177.16 g/mol
InChI Key: VMSMELHEXDVEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 73842 is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 73842 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 73842 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 73842 involves the condensation of 2,4-dichlorobenzaldehyde with 2-amino-4-methylpyridine followed by reduction and cyclization.

Starting Materials
2,4-dichlorobenzaldehyde, 2-amino-4-methylpyridine, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, Sodium hydroxide

Reaction
Step 1: 2,4-dichlorobenzaldehyde is reacted with 2-amino-4-methylpyridine in the presence of acetic acid and methanol to form the intermediate 2-(2,4-dichlorophenyl)-4-methyl-1,2-dihydropyridine., Step 2: The intermediate is then reduced using sodium borohydride in methanol to form the corresponding dihydropyridine., Step 3: The dihydropyridine is cyclized using hydrochloric acid and sodium hydroxide to form the final product, CID 73842.

properties

IUPAC Name

3-(2-nitrophenyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSMELHEXDVEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028584
Record name 2-Nitrocinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 73842

CAS RN

1466-88-2
Record name 2-Nitrocinnamaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1466-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrocinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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